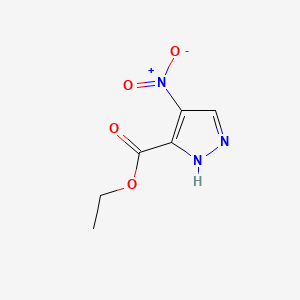

Ethyl 4-nitro-1H-pyrazole-5-carboxylate

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 4-nitro-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O4/c1-2-13-6(10)5-4(9(11)12)3-7-8-5/h3H,2H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNGKEGKMDXAMKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=NN1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70320520 | |

| Record name | Ethyl 4-nitro-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70320520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55864-87-4 | |

| Record name | 55864-87-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=360636 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4-nitro-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70320520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 4-nitro-1H-pyrazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Research Trajectories for Nitro Substituted Pyrazoles

Classical Cyclocondensation Approaches

Classical methods for pyrazole synthesis predominantly rely on the cyclocondensation reaction between a compound containing a 1,3-dicarbonyl system and a hydrazine (B178648) derivative. This approach, known as the Knorr pyrazole synthesis, remains a fundamental and widely used strategy. beilstein-journals.orgmdpi.com

Reaction of Ethyl Acetoacetate with Hydrazine Hydrate (B1144303) Followed by Nitration

A straightforward, two-step method to synthesize the target compound begins with a classical Knorr cyclocondensation, followed by an electrophilic substitution reaction.

Step 1: Cyclocondensation The initial step involves the reaction of Ethyl acetoacetate, a β-ketoester, with hydrazine hydrate. This reaction forms Ethyl 5-methyl-1H-pyrazol-3-carboxylate. The process is a simple and rapid approach to obtaining the core pyrazole structure. nih.gov

Step 2: Nitration The pyrazole ring formed in the first step is then subjected to nitration to introduce the nitro group at the C4 position. The direct nitration of pyrazole with a mixture of nitric and sulfuric acids is a known method to produce 4-nitropyrazole. guidechem.com This electrophilic substitution yields the final product, this compound. While effective, direct nitration methods can sometimes result in moderate yields and require careful control of reaction conditions to avoid byproducts. google.com A one-pot, two-step method has been developed for the synthesis of 4-nitropyrazole from pyrazole, achieving yields of up to 85% under optimized conditions using fuming nitric and sulfuric acids. guidechem.com

Reaction Scheme:

Ethyl Acetoacetate + Hydrazine Hydrate → Ethyl 3-methyl-1H-pyrazol-5-carboxylate

Ethyl 3-methyl-1H-pyrazol-5-carboxylate + Nitrating Agent → Ethyl 3-methyl-4-nitro-1H-pyrazole-5-carboxylate

Cyclization of Hydrazine Derivatives with β-Diketones or β-Ketoesters

The cyclocondensation of 1,3-dicarbonyl compounds, such as β-diketones and β-ketoesters, with hydrazine derivatives is the most common and classic method for synthesizing the pyrazole ring. beilstein-journals.orgnih.gov This reaction, first reported by Knorr in 1883, provides a direct route to polysubstituted pyrazoles. mdpi.comnih.gov

The reaction mechanism involves the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. A significant challenge with this method is the potential for the formation of regioisomeric mixtures when both the 1,3-dicarbonyl compound and the hydrazine derivative are unsymmetrical. mdpi.com For instance, the condensation of various arylhydrazines with 4,4,4-trifluoro-1-arylbutan-1,3-diones can afford two different isomers. nih.gov

The versatility of this method is demonstrated by its use in multicomponent reactions, where the 1,3-dicarbonyl compound can be generated in situ before the cyclization step. beilstein-journals.orgnih.gov

| Starting Material 1 | Starting Material 2 | Product Type | Reference |

| β-Diketone | Hydrazine Derivative | Polysubstituted Pyrazole | mdpi.com |

| β-Ketoester | Hydrazine Derivative | Pyrazole Carboxylate | beilstein-journals.org |

| Acetylenic Ketones | Hydrazine Derivative | Substituted Pyrazole | nih.gov |

| α,β-Unsaturated Carbonyls | Hydrazine Derivative | Pyrazoline (oxidized to Pyrazole) | beilstein-journals.org |

Advanced Synthetic Strategies

Modern synthetic methods aim to overcome the limitations of classical approaches, particularly the lack of regiocontrol. These advanced strategies often employ catalysts and novel reaction pathways to achieve higher selectivity and efficiency.

Regiocontrolled Synthesis Techniques

A primary drawback of traditional pyrazole syntheses is poor regioselectivity. nih.gov Advanced strategies have been developed to address this issue, enabling the synthesis of specific isomers under mild conditions with excellent regioselectivity. nih.gov

One powerful technique is the guided C-H activation of pre-functionalized pyrazoles. A divergent and regioselective approach has been developed for the synthesis of 5-aryl-4-nitro-1H-pyrazoles through the transition-metal-catalyzed arylation of 4-nitro-1H-pyrazoles. nih.gov This method provides a precise tool for functionalizing the pharmacologically important pyrazole scaffold at a specific position. nih.gov

Other strategies involve the use of ionic liquids as catalysts, which can promote high regioselectivity in one-pot syntheses from 1,3-diketones, aldehydes, and hydrazines. beilstein-journals.org Temperature-controlled electrophilic cyclization has also emerged as a method for the divergent synthesis of pyrazole derivatives without the need for transition-metal catalysts or oxidants. nih.gov

| Method | Key Feature | Outcome | Reference |

| Guided C-H Activation | Transition-metal catalysis on 4-nitropyrazoles | Regioselective arylation at the C5 position | nih.gov |

| Temperature-Controlled Cyclization | Catalyst- and oxidant-free | Divergent synthesis of pyrazole derivatives | nih.gov |

| In-situ Intermediate Formation | One-pot reaction with specific precursors | Tolerates various functional groups and ketoamides | beilstein-journals.org |

Metal-Catalyzed Cycloaddition Reactions

Metal-catalyzed reactions, particularly cycloadditions, represent a significant advancement in pyrazole synthesis. These methods often offer improved regioselectivity and milder reaction conditions compared to classical syntheses.

The [3+2] cycloaddition of diazo compounds to alkynes is a well-established route to pyrazoles. researchgate.net While this reaction can proceed thermally, the use of metal catalysts can enhance its efficiency and control. researchgate.net Palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide can produce pyrazole derivatives. organic-chemistry.org

Copper-Catalyzed Oxidative Cycloaddition

Copper catalysis is particularly prominent in modern pyrazole synthesis, enabling unique C-N bond formations and oxidative cyclizations. beilstein-journals.org

A copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones has been developed for preparing pyrazole derivatives. acs.org This process involves a hydrazonyl radical-promoted cyclization accompanied by the cleavage of a C=C bond. acs.org Another approach involves a copper-triflate-catalyzed cross-dehydrogenative coupling of alkenyl hydrazones under aerobic conditions. acs.org

Furthermore, copper catalysts can be used in relay oxidation strategies. A practical synthesis of 1,3- and 1,3,4-substituted pyrazoles has been achieved through copper-catalyzed cascade reactions of oxime acetates, amines, and aldehydes. rsc.org This process involves copper-promoted N-O bond cleavage, multiple bond formations to create a pyrazoline intermediate, and subsequent oxidative dehydrogenation to afford the final pyrazole product using oxygen as a green oxidant. rsc.org The regioselective synthesis of 1,4-disubstituted pyrazoles can also be achieved via copper-catalyzed cycloaddition reactions between sydnones and alkynes. rsc.org

| Catalyst System | Substrates | Key Transformation | Reference |

| Copper(II) triflate | Alkenyl hydrazones | Cross-dehydrogenative coupling under air | acs.org |

| Copper catalyst | β,γ-Unsaturated hydrazones | Aerobic oxidative cyclization with C=C cleavage | acs.org |

| Copper catalyst | Oxime acetates, amines, aldehydes | Relay oxidation and cascade bond formation | rsc.org |

| Silica-supported Copper | Sydnones and terminal alkynes | [3+2] Cycloaddition | rsc.org |

One-Pot Synthetic Procedures

One notable regioselective, one-pot synthesis of pyrazole-5-carboxylates involves the cyclization of hydrazone 1,4-dianions with diethyl oxalate. researchgate.netresearchgate.net This method provides a direct route to the pyrazole-5-carboxylate scaffold. Another powerful approach is the multi-component reaction (MCR), which combines three or more starting materials in a single step. A three-component reaction involving phenylhydrazine, benzaldehyde, and ethyl acetoacetate, catalyzed by a magnetic ionic liquid under an oxygen atmosphere, has been used to produce pyrazole-4-carboxylic acid ethyl esters in good to excellent yields (75-92%). sid.ir Similarly, rapid and efficient one-pot synthesis of pyrazoles from arenes and carboxylic acids has been achieved through the successive formation of ketones and β-diketones, followed by heterocyclization with hydrazine. rsc.org These MCRs highlight the versatility and efficiency of one-pot procedures in assembling the core structure of functionalized pyrazoles. sid.irnih.gov

| Method | Reactants | Catalyst/Conditions | Product | Yield |

| Hydrazone Dianion Cyclization | Hydrazone, Diethyl oxalate | n-BuLi | Pyrazole-5-carboxylate | 31–72% researchgate.net |

| Three-Component Reaction | Phenylhydrazine, Benzaldehyde, Ethyl acetoacetate | [bmim][FeCl4], Flow oxygen | Pyrazole-4-carboxylic acid ethyl ester | 75–92% sid.ir |

| Arene-Carboxylic Acid Condensation | Arenes, Carboxylic acids, Hydrazine | RCOOH/TfOH/TFAA | Substituted Pyrazoles | Not specified rsc.org |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. By utilizing microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often with improved yields and cleaner reaction profiles compared to conventional heating methods. This technique has been successfully applied to the synthesis of various pyrazole derivatives. researchgate.netdergipark.org.trmdpi.com

For example, the cyclocondensation of β-enamino-ketoesters with hydrazine derivatives can be performed under microwave irradiation to afford pyrazoles. researchgate.net In another application, 5-trifluoromethyl-4,5-dihydro-1H-pyrazoles were produced with yields of 82-96% in just 4 minutes using 100 W microwave irradiation. dergipark.org.tr Solvent-free, microwave-assisted synthesis of pyrazolone (B3327878) derivatives has also been reported, offering an environmentally friendly and efficient protocol with yields ranging from 51-98% in 10 minutes. mdpi.com The use of microwaves provides a significant advantage in the rapid and efficient production of pyrazole scaffolds. nih.gov

| Reactants | Microwave Conditions | Reaction Time | Yield | Reference |

| Enones and Semicarbazide hydrochloride | 100 W, 70°C | 4 min | 82-96% | dergipark.org.tr |

| Hydrazone and Vilsmeier-Haack reagent | Not specified | 45-120 sec | Improved over conventional | |

| Ethyl acetoacetate, Hydrazine, Aldehyde | 420 W, Solvent-free | 10 min | 51-98% | mdpi.com |

| Phenyl glycidyl (B131873) ether and Pyrazole | 120°C, Solvent-free | 1 min | 73% | nih.gov |

Flow Chemistry Applications in Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, better temperature control, improved scalability, and higher reproducibility. researchgate.netnih.gov These features make it particularly suitable for handling potentially hazardous reagents or intermediates and for optimizing reaction conditions. nih.gov

The synthesis of pyrazoles has been effectively translated to flow chemistry systems. For instance, a continuous-flow setup for the 1,3-dipolar cycloaddition of terminal alkynes with trimethylsilyldiazomethane (B103560) has been reported for the synthesis of pyrazole-4-carboxylate derivatives. mdpi.com Another flow process enables the synthesis of 3,5-di- and 1,3,5-trisubstituted pyrazoles from terminal aryl alkynes and acyl chlorides, which react with hydrazine derivatives in situ. mdpi.com A modular continuous flow system has been developed for the synthesis of highly functionalized pyrazoles, where sequential reactor coils mediate diazolalkane formation and subsequent [3+2] cycloaddition. nih.gov This assembly-line approach allows for the rapid generation of diverse pyrazole cores from common intermediates. nih.govrsc.org

Nitration Reactions in Pyrazole Synthesis

The introduction of a nitro group onto the pyrazole ring is a key transformation for synthesizing compounds like this compound. This functional group is crucial for further chemical modifications and for tuning the electronic properties of the molecule.

Selective Nitration at the C4 Position of the Pyrazole Ring

Achieving regioselective nitration, specifically at the C4 position of the pyrazole ring, is essential for the synthesis of the target compound. The C4 position is generally susceptible to electrophilic substitution due to the directing effects of the ring nitrogen atoms. Direct nitration of pyrazoles can be accomplished using various nitrating agents. researchgate.net

A common method involves the use of a mixture of nitric acid and a strong acid or anhydride (B1165640). For example, the direct nitration of a range of five-membered heterocycles, including pyrazoles, has been successfully carried out using a mixture of nitric acid and trifluoroacetic anhydride, affording mononitro derivatives in moderate to good yields. researchgate.net The choice of nitrating agent and reaction conditions is critical for controlling the position of nitration and avoiding the formation of unwanted isomers or byproducts.

Challenges and Optimization in Nitration Processes

Despite its utility, nitration presents several challenges. Traditional nitration methods often require harsh and corrosive conditions, such as mixtures of concentrated nitric and sulfuric acids, which can lead to safety concerns and a significant environmental footprint. acs.org Poor selectivity is another major hurdle, often resulting in mixtures of regioisomers that are difficult to separate, leading to lower yields of the desired product. acs.org

Optimization of nitration processes focuses on addressing these issues. This includes the development of milder nitrating agents and the fine-tuning of reaction conditions to improve regioselectivity. researchgate.net For example, using nitric acid in conjunction with acetic anhydride instead of sulfuric acid can provide a less harsh alternative. researchgate.net Furthermore, emerging strategies such as biocatalytic nitration are being explored as sustainable alternatives. acs.org Although still in development, enzymatic methods hold the promise of performing nitration reactions under mild conditions with high selectivity, though challenges such as low yields and limited substrate scope currently remain. acs.org

Derivatization Strategies from this compound

The reactivity of this compound is primarily centered around the chemical manipulation of its two functional groups: the nitro group at the C4 position and the ethyl ester at the C5 position. These groups can be modified sequentially or concurrently to yield a diverse range of derivatives.

Reduction of the Nitro Group to an Amino Group

A foundational derivatization strategy is the reduction of the electron-withdrawing nitro group to an amino group, yielding Ethyl 4-amino-1H-pyrazole-5-carboxylate. This transformation is crucial as the resulting amino group introduces a nucleophilic site, paving the way for numerous subsequent reactions, particularly cyclizations. The conversion of an aromatic nitro group to an amine is a well-established process in organic synthesis, and several methods are applicable. acs.org

Commonly employed methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen source, or metal-acid systems such as tin (Sn) in the presence of hydrochloric acid (HCl). acs.org Another approach involves the use of sodium borohydride (B1222165) (NaBH4) in conjunction with a transition metal catalyst. bgsu.edu While sodium borohydride alone is typically insufficient to reduce nitroarenes, its reactivity is enhanced by additives. bgsu.edu The choice of reagent is critical to ensure the selective reduction of the nitro group without affecting the ester functionality.

Table 1: Common Reagents for Nitro Group Reduction

| Reagent System | Description |

|---|---|

| H₂ / Pd/C | Catalytic hydrogenation; a common and often high-yielding method. |

| Sn / HCl | A classic metal-acid reduction system. |

| Fe / HCl or NH₄Cl | An alternative metal-acid system, often considered milder. |

| NaBH₄ / Catalyst | Requires a catalyst (e.g., Ni(PPh₃)₄) for effective reduction of nitro groups. bgsu.edu |

| Sodium Dithionite | A useful reagent for the reduction of nitro compounds. |

The resulting product, Ethyl 4-amino-1H-pyrazole-5-carboxylate, is a key intermediate for building more complex heterocyclic structures. researchgate.netmdpi.com

Nucleophilic Substitution of the Ester Group

The ethyl ester group at the C5 position is susceptible to nucleophilic acyl substitution. This allows for the modification of the carboxylate function into a variety of other groups. The reaction typically involves the attack of a nucleophile on the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxide leaving group. researchgate.net This strategy is fundamental for introducing diversity at this position of the pyrazole ring. For instance, reaction with various alcohols (alkolysis) can produce different esters, while reaction with amines (aminolysis) yields amides. reddit.com

Cyclization Reactions to Form Complex Heterocyclic Structures

The amino-pyrazole derivative, Ethyl 4-amino-1H-pyrazole-5-carboxylate, is a pivotal precursor for constructing fused heterocyclic systems. The amino group at C4 and the ester group at C5, along with the ring nitrogen atom, can participate in cyclization reactions with appropriate bifunctional reagents to form bicyclic structures like pyrazolopyridines and pyrazolopyrimidines. researchgate.netmdpi.com

For example, the reaction of 5-aminopyrazole derivatives with α,β-unsaturated ketones can lead to the formation of pyrazolo[3,4-b]pyridines. mdpi.com Similarly, coupling with activated methylene (B1212753) compounds can be used to synthesize pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. researchgate.net These fused systems are of significant interest in medicinal chemistry and materials science. The general strategy involves leveraging the nucleophilicity of the amino group and the electrophilicity of the ester carbonyl (or a derivative thereof) to close a new ring onto the pyrazole core.

Preparation of Isoxazole (B147169) Derivatives

The conversion of a pyrazole ring system into an isoxazole ring is not a commonly reported or standard synthetic transformation. Chemical literature extensively covers the synthesis of isoxazoles from acyclic precursors (such as 1,3-diketones and hydroxylamine) or other heterocyclic systems, and even the rearrangement of isoxazoles into pyrazoles. nih.govmdpi.com However, a direct derivatization of this compound that results in the formation of an isoxazole ring via ring transformation is not a well-documented pathway. Synthetic strategies typically focus on utilizing the existing functional groups on the stable pyrazole ring rather than its cleavage and rearrangement.

Formation of Amide Derivatives

A direct and widely used application of nucleophilic substitution (see Section 2.4.2) is the formation of amide derivatives. This compound can be converted into a wide array of amides by reaction with primary or secondary amines. This reaction, known as aminolysis, can sometimes be carried out by directly heating the ester with the desired amine.

For less reactive amines or to improve yields, the ester is often first hydrolyzed to the corresponding carboxylic acid, which is then activated before reaction with the amine. A common activation method involves converting the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.netreddit.com This highly reactive acid chloride then readily reacts with an amine to form the stable amide bond. This two-step process is a versatile method for creating a library of amide derivatives from the parent ester. reddit.com

Table 2: Synthesis of Amide Derivatives

| Step | Reagent(s) | Intermediate/Product |

|---|---|---|

| 1. Hydrolysis (Optional) | NaOH or KOH, then H₃O⁺ | 4-Nitro-1H-pyrazole-5-carboxylic acid |

| 2. Activation (Optional) | SOCl₂ or (COCl)₂ | 4-Nitro-1H-pyrazole-5-carbonyl chloride |

| 3. Amination | Primary or Secondary Amine (R¹R²NH) | Ethyl 4-nitro-1H-pyrazole-5-carboxamide |

Synthesis of Pyrazolo[3,4-d]pyridazine-4,7-dione

The synthesis of the fused pyrazolo[3,4-d]pyridazine ring system from a pyrazole precursor generally requires the presence of two adjacent functional groups on the pyrazole ring that can react with hydrazine. reddit.com Starting from this compound, a multi-step sequence is necessary to install the required functionalities.

A plausible synthetic route involves first transforming the C4-nitro and C5-ester groups into a dicarboxylic acid or a related derivative. This can be achieved by:

Reduction of the nitro group to an amine (as in 2.4.1).

Conversion of the newly formed amino group into a second carboxyl group (or a precursor like a cyano group) via reactions such as Sandmeyer reaction.

The resulting pyrazole-4,5-dicarboxylate derivative can then undergo cyclocondensation.

The crucial step is the reaction of the pyrazole-4,5-dicarboxylate derivative with hydrazine hydrate (N₂H₄·H₂O). reddit.com This reaction forms the second heterocyclic ring, the pyridazine, leading to the pyrazolo[3,4-d]pyridazine scaffold. The "dione" structure is formed when the two carbonyls of the dicarboxylate cyclize with the two nitrogens of hydrazine, resulting in the stable, fused heterocyclic product.

Derivatization of Carboxylic Acid to Hydrazides

The transformation of a carboxylic acid ester, such as this compound, into a hydrazide is a common synthetic step. This reaction, known as hydrazinolysis, typically involves heating the ester with hydrazine hydrate. The nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and the formation of the carbohydrazide.

It is important to note that research on analogous compounds, such as 1-phenyl-5-benzamidopyrazole-4-carboxylic acid ethyl ester, has shown that direct conversion to the corresponding hydrazide can be unsuccessful under certain conditions. This suggests that the electronic and steric effects of the substituents on the pyrazole ring, including the nitro group at the 4-position, may significantly influence the reactivity of the ester and the outcome of the reaction.

Due to the lack of a specific, published procedure for the synthesis of 4-nitro-1H-pyrazole-5-carbohydrazide from this compound, a generalized protocol cannot be provided with certainty. The successful synthesis would require careful optimization of reaction conditions, such as temperature, reaction time, and the stoichiometry of the reactants.

Mechanistic Investigations of Chemical Reactivity and Transformations

Reaction Mechanisms of Nitro Group Transformations

The nitro group is a versatile functional group that profoundly influences the reactivity of the pyrazole (B372694) ring and can be converted into various other functionalities, most notably an amino group.

Reduction Pathways and Intermediate Formation

The most significant transformation of the nitro group in Ethyl 4-nitro-1H-pyrazole-5-carboxylate is its reduction to an amino group, yielding Ethyl 4-amino-1H-pyrazole-5-carboxylate. This transformation is a cornerstone in the synthesis of many biologically active pyrazole derivatives. The reduction typically proceeds via catalytic hydrogenation or with chemical reducing agents. organic-chemistry.org

The catalytic reduction mechanism, analogous to the hydrogenation of other aromatic nitro compounds like ethyl 4-nitrobenzoate, follows a pathway involving the sequential addition of hydrogen. researchgate.net This process is generally understood to proceed through several key intermediates.

General Reduction Pathway:

The reaction begins with the adsorption of the nitro compound onto the catalyst surface. The nitro group is sequentially reduced, first to a nitroso derivative (R-NO) and then to a hydroxylamine (B1172632) derivative (R-NHOH) . mdpi.com These intermediates are typically highly reactive and are not isolated under normal reduction conditions. The hydroxylamine intermediate is then further reduced to the final amino product (R-NH2) . mdpi.com

| Step | Intermediate/Product | General Structure | Description |

|---|---|---|---|

| 1 | Nitroso-pyrazole | Pz-NO | Initial reduction product, highly reactive. |

| 2 | Hydroxylamine-pyrazole | Pz-NHOH | Second intermediate, readily reduced further. mdpi.com |

| 3 | Amino-pyrazole | Pz-NH₂ | Final, stable product (e.g., Ethyl 4-amino-1H-pyrazole-5-carboxylate). chemicalbook.com |

Pz represents the pyrazole-5-carboxylate scaffold.

Various catalytic systems can be employed for this transformation, with catalysts based on platinum group metals being particularly effective. researchgate.net The choice of catalyst and reaction conditions (e.g., hydrogen pressure, temperature, solvent) can be optimized to ensure high yield and selectivity.

Role of Nitro Group in Diverse Chemical Transformations

The nitro group is one of the strongest electron-withdrawing groups, and its presence at the C4 position significantly deactivates the pyrazole ring towards electrophilic aromatic substitution. nih.govscribd.com Reactions like nitration, halogenation, or Friedel-Crafts acylation, which typically occur at the C4 position of an unsubstituted pyrazole, are sterically blocked and electronically disfavored. scribd.compharmaguideline.com

Conversely, this electron-withdrawing nature activates the pyrazole ring for other types of reactions:

Nucleophilic Aromatic Substitution: The nitro group can facilitate the displacement of a suitable leaving group (like a halogen) from the pyrazole ring by a nucleophile. Studies on 4-halonitro-pyrazolecarboxylic acids have shown that the halogen can be substituted by nucleophiles like arylamines. osti.gov While this compound does not have a leaving group other than the nitro group itself, this principle highlights the group's activating effect.

Acidity of N-H Proton: The inductive and resonance effects of the nitro group increase the acidity of the N-H proton at the N1 position, making its deprotonation by a base easier. This facilitates N-alkylation and other N-substitution reactions. pharmaguideline.com

Synthetic Handle: The nitro group serves as a valuable precursor for the amino group, which is a key building block for the synthesis of fused heterocyclic systems and other complex derivatives. The synthesis of 3(5)-amino-5(3)-tetrazolylpyrazoles from their corresponding nitro derivatives is an example of this utility. researchgate.net

Mechanisms of Ester Group Reactivity

The ethyl ester group at the C5 position is a classic carboxylic acid derivative that undergoes nucleophilic acyl substitution, allowing for its conversion into other functional groups.

Nucleophilic Acyl Substitution

The central mechanism for the reactivity of the ester group is nucleophilic acyl substitution . pressbooks.pub In this two-step process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the ethoxy group (-OEt) is eliminated as a leaving group, and the carbonyl double bond is reformed. libretexts.org

This mechanism allows for several important transformations:

Transesterification: Reaction with another alcohol (e.g., methanol) in the presence of an acid or base catalyst replaces the ethyl group with the new alkyl group, forming a different ester. The reaction is an equilibrium process, and using a large excess of the new alcohol can drive it to completion. pressbooks.pub

Aminolysis: Reaction with ammonia (B1221849) or a primary/secondary amine yields an amide (pyrazole-5-carboxamide). This reaction is generally slower than the reaction of an acid chloride with an amine and may require heating. libretexts.org

Hydrolysis Mechanisms

Hydrolysis of the ethyl ester to the corresponding carboxylic acid (4-nitro-1H-pyrazole-5-carboxylic acid) is a fundamental reaction that can be achieved under either acidic or basic conditions.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process that proceeds via a nucleophilic acyl substitution mechanism using a stoichiometric amount of a strong base, such as sodium hydroxide (B78521). youtube.com

Nucleophilic Attack: The hydroxide ion (OH⁻) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester.

Tetrahedral Intermediate Formation: This attack breaks the C=O pi bond, forming a negatively charged tetrahedral intermediate. youtube.com

Leaving Group Elimination: The intermediate collapses, reforming the C=O double bond and eliminating the ethoxide ion (EtO⁻) as the leaving group.

For substrates containing a nitro group, using a milder base like lithium hydroxide (LiOH) is sometimes preferred to prevent potential side reactions that can occur under strongly basic conditions. youtube.com

Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process that is the microscopic reverse of Fischer esterification. libretexts.org

Protonation: The carbonyl oxygen is protonated by a strong acid catalyst (e.g., H₂SO₄), which activates the carbonyl carbon, making it more electrophilic.

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon.

Proton Transfer: A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original ethoxy group, converting it into a good leaving group (ethanol).

Leaving Group Elimination: The tetrahedral intermediate collapses, eliminating a molecule of ethanol.

Deprotonation: The protonated carbonyl of the final carboxylic acid is deprotonated, regenerating the acid catalyst. libretexts.org

| Feature | Base-Catalyzed (Saponification) | Acid-Catalyzed |

|---|---|---|

| Reagent | Stoichiometric strong base (e.g., NaOH, LiOH) youtube.com | Catalytic strong acid (e.g., H₂SO₄) in water libretexts.org |

| Nucleophile | Hydroxide ion (OH⁻) | Water (H₂O) |

| Key Step | Irreversible deprotonation of the carboxylic acid youtube.com | Reversible protonation of the carbonyl group libretexts.org |

| Reversibility | Irreversible | Reversible |

| Product | Carboxylate salt (requires a final acidification step to get the carboxylic acid) | Carboxylic acid |

Mechanisms of Pyrazole Ring Modifications

Direct modification of the pyrazole ring in this compound is challenging due to the deactivating effect of the nitro and carboxylate groups. However, substitution at the N1 position is a common and mechanistically accessible transformation.

N-Alkylation: The most prevalent modification of the 1H-pyrazole ring is substitution at the N1 nitrogen. pharmaguideline.com The reaction proceeds via the deprotonation of the acidic N-H proton by a base (e.g., K₂CO₃, NaH) to form a pyrazolate anion. This anion then acts as a nucleophile, attacking an alkylating agent (e.g., an alkyl halide or dimethyl sulfate) in a standard Sₙ2 reaction to form the N-alkylated product. pharmaguideline.com The presence of two electron-withdrawing groups on the ring enhances the acidity of the N-H proton, facilitating the initial deprotonation step. This method is widely used to synthesize various N-substituted pyrazole derivatives. researchgate.net

Other Ring Transformations: While electrophilic substitution at the carbon atoms of the pyrazole ring is severely hindered by the existing substituents, other transformations are mechanistically possible under specific conditions. Nucleophilic substitution of the nitro group itself can occur but typically requires harsh conditions and a very strong nucleophile. Ring-opening reactions of the pyrazole core are also known but generally happen under harsh basic conditions, often initiated by deprotonation at C3, or through reactions of precursors like pyrazolines. pharmaguideline.comrsc.org For a highly substituted and electronically deactivated ring like that in this compound, such modifications are not common.

Electrophilic Aromatic Substitution on the Pyrazole Ring

The pyrazole ring is an aromatic heterocyclic system that can, in principle, undergo electrophilic aromatic substitution (EAS). nih.gov The general mechanism for EAS involves the attack of an electrophile on the π-electron system of the aromatic ring, forming a resonance-stabilized carbocation intermediate (often called a sigma complex or arenium ion), followed by the loss of a proton to restore aromaticity. masterorganicchemistry.comyoutube.com

However, the pyrazole ring in this compound is heavily deactivated towards electrophilic attack. This is due to the presence of two powerful electron-withdrawing groups: the nitro group (-NO₂) at the C4 position and the ethyl carboxylate group (-COOEt) at the C5 position. These groups pull electron density away from the ring through both inductive and resonance effects, making it significantly less nucleophilic and thus less reactive towards electrophiles. While nitration is a common EAS reaction used to synthesize nitropyrazoles, introducing additional electrophiles onto a ring that already contains these deactivating groups would require harsh reaction conditions and is generally unfavorable. nih.gov

Cycloaddition Mechanisms

The most significant cycloaddition mechanism associated with the pyrazole core of this compound is the [3+2] dipolar cycloaddition, which is fundamental to its synthesis. nih.govmdpi.com This reaction involves the combination of a 1,3-dipole with a dipolarophile to form a five-membered ring.

In the context of pyrazole synthesis, the 1,3-dipole is typically a diazo compound (like ethyl diazoacetate) or a nitrilimine, while the dipolarophile is an alkene or alkyne. nih.govnih.gov For instance, a precursor to the target molecule could be formed via the reaction of a substituted nitroalkene (the dipolarophile) with a diazo compound. The mechanism is generally concerted, where the two new sigma bonds are formed in a single transition state. The orientation of the dipole and dipolarophile determines the regiochemistry of the final product. mdpi.com

Another key pathway is the condensation of a hydrazine (B178648) with a 1,3-difunctional compound, which can be viewed as a formal cycloaddition. The reaction proceeds through a stepwise mechanism involving initial nucleophilic attack, followed by cyclization and dehydration to yield the aromatic pyrazole ring. nih.gov

Stereochemical and Regiochemical Considerations in Synthesis

The synthesis of specifically substituted pyrazoles like this compound is critically dependent on controlling the reaction's regioselectivity.

Regioselective Synthesis of Pyrazole Isomers

The synthesis of unsymmetrically substituted pyrazoles often yields a mixture of regioisomers. A primary method for pyrazole synthesis is the cyclocondensation of a β-dicarbonyl compound (or a synthetic equivalent) with a substituted hydrazine. mdpi.comnih.gov For a molecule like this compound, a plausible precursor would be a nitrated β-ketoester. When this unsymmetrical precursor reacts with hydrazine, the initial nucleophilic attack can occur at two different electrophilic centers, leading to two possible products: the desired 5-carboxylate isomer and the corresponding 3-carboxylate isomer.

Research has shown that the regiochemical outcome can be directed by carefully controlling the reaction conditions. One of the most significant factors is the pH of the reaction medium. The reaction of a 1,3-dicarbonyl compound with hydrazine hydrochloride (an acidic medium) often favors the formation of one regioisomer, while using free hydrazine (a basic medium) can lead to the preferential formation of the other. acs.org This selectivity arises from the different reactivities of the carbonyl groups under acidic versus basic conditions; protonation of a carbonyl group in acid increases its electrophilicity, guiding the initial attack of the hydrazine nucleophile.

| Reagent/Condition | Typical Effect on Regioselectivity | Plausible Mechanistic Rationale | Reference |

|---|---|---|---|

| Hydrazine Hydrochloride (Acidic pH) | Favors attack at the more basic carbonyl group (e.g., ketone over ester). | Protonation activates the ketone carbonyl more effectively for nucleophilic attack. | acs.org |

| Hydrazine Hydrate (B1144303) (Basic/Neutral pH) | Favors attack at the sterically less hindered or more intrinsically electrophilic carbonyl. | Reaction proceeds under kinetic control based on inherent electrophilicity and steric access. | mdpi.comacs.org |

| Steric Hindrance at R¹ or R³ | Nucleophilic attack is directed to the less sterically hindered carbonyl group. | Minimizes steric repulsion in the transition state of the initial addition step. | mdpi.com |

Influence of Substituent Electronic Nature on Reactivity

The electronic properties of the substituents on the starting materials are paramount in dictating the regioselectivity of pyrazole synthesis. mdpi.com In the formation of this compound from a suitable acyclic precursor, the strong electron-withdrawing effects of the nitro (-NO₂) and ethyl carboxylate (-COOEt) groups are the primary directing factors.

During the cyclocondensation reaction, these substituents modulate the electrophilicity of the adjacent carbon atoms. An electron-withdrawing group increases the partial positive charge on the carbon it is attached to, making that position a more likely site for the initial nucleophilic attack by a hydrazine molecule. For example, in a precursor containing a ketone and an ester functionality, the relative electrophilicity of the two carbonyl carbons will be influenced by other nearby groups, such as the nitro group. The initial attack of the hydrazine's terminal nitrogen (-NH₂) will preferentially occur at the more electrophilic carbon center. The subsequent cyclization step, involving the other nitrogen of the hydrazine, then locks in the regiochemistry of the final pyrazole product. mdpi.com

| Substituent | Symbol | Electronic Effect | Influence on Reactivity |

|---|---|---|---|

| Nitro | -NO₂ | Strongly electron-withdrawing (-I, -M) | Increases electrophilicity of adjacent carbons; deactivates the ring to electrophilic substitution. |

| Ethyl Carboxylate | -COOEt | Strongly electron-withdrawing (-I, -M) | Increases electrophilicity of the carbonyl carbon; deactivates the ring to electrophilic substitution. |

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise connectivity and chemical environment of atoms within a molecule. For Ethyl 4-nitro-1H-pyrazole-5-carboxylate, a combination of proton, carbon, and nitrogen NMR studies offers a complete picture of its structure.

¹H NMR Spectral Analysis

The proton NMR (¹H NMR) spectrum of this compound provides critical information about the arrangement of hydrogen atoms. The spectrum is characterized by distinct signals corresponding to the pyrazole (B372694) ring proton, the ethyl group protons, and the N-H proton of the pyrazole ring.

The ethyl ester group gives rise to a characteristic quartet and a triplet. The methylene (B1212753) protons (-CH2-) adjacent to the oxygen atom are deshielded and typically appear as a quartet due to coupling with the neighboring methyl protons. The terminal methyl protons (-CH3) of the ethyl group appear as a triplet, coupling with the methylene protons.

The proton attached to the carbon atom of the pyrazole ring (C3-H) is expected to resonate as a singlet in the aromatic region of the spectrum. Its precise chemical shift is influenced by the electronic effects of the adjacent nitro and carboxylate groups. The N-H proton of the pyrazole ring often appears as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature, due to hydrogen bonding and exchange phenomena. A ¹H NMR spectrum is available on PubChem for this compound, confirming the presence of these key proton environments. nih.gov

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| N-H (pyrazole) | Broad, variable | Singlet |

| C-H (pyrazole) | 7.5 - 8.5 | Singlet |

| -OCH₂CH₃ | 4.0 - 4.5 | Quartet |

| -OCH₂CH₃ | 1.0 - 1.5 | Triplet |

Note: These are generalized predicted ranges and can vary based on solvent and experimental conditions.

¹³C NMR Spectral Analysis

The carbon-13 NMR (¹³C NMR) spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (ester) | 160 - 170 |

| C4-NO₂ (pyrazole) | 145 - 155 |

| C5-COOEt (pyrazole) | 135 - 145 |

| C3 (pyrazole) | 120 - 130 |

| -OCH₂CH₃ | 60 - 70 |

| -OCH₂CH₃ | 10 - 20 |

Note: These are generalized predicted ranges based on related structures and can vary.

Multi-Nuclear NMR Spectroscopy (e.g., ¹⁴N NMR)

Nitrogen-14 NMR (¹⁴N NMR) spectroscopy can provide direct information about the electronic environment of the nitrogen atoms within the pyrazole ring and the nitro group. The chemical shifts in ¹⁴N NMR are highly sensitive to the nature of the chemical bonding and the local symmetry around the nitrogen nucleus.

The nitrogen atoms in the pyrazole ring will have distinct chemical shifts. The nitro group nitrogen will exhibit a chemical shift in a region characteristic of nitro compounds. Due to the quadrupolar nature of the ¹⁴N nucleus, the signals are often broad, which can sometimes make them difficult to observe with high resolution. However, the information gained from ¹⁴N NMR can be invaluable for understanding the electronic structure and bonding within the heterocyclic system. While specific ¹⁴N NMR data for this compound is not available, studies on other nitrogen-containing heterocycles provide a basis for predicting the expected chemical shift regions. researchgate.netresearchgate.net

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, is a powerful method for identifying functional groups and probing the nature of chemical bonds and intermolecular interactions within a molecule.

Vibrational Assignment and Analysis

The IR and Raman spectra of this compound are expected to show a series of characteristic absorption bands corresponding to the vibrational modes of its various functional groups.

Key vibrational modes include:

N-H Stretch: A band in the region of 3200-3400 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the pyrazole ring. The position and shape of this band are sensitive to hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations from the pyrazole ring are expected above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group will appear just below 3000 cm⁻¹.

C=O Stretch: A strong absorption band around 1700-1730 cm⁻¹ is characteristic of the carbonyl group of the ethyl ester.

NO₂ Stretches: The nitro group will exhibit two characteristic stretching vibrations: an asymmetric stretch typically in the 1500-1560 cm⁻¹ region and a symmetric stretch in the 1300-1370 cm⁻¹ region.

Ring Vibrations: The pyrazole ring will have a series of characteristic stretching and bending vibrations in the fingerprint region (below 1600 cm⁻¹).

Raman spectroscopy provides complementary information, particularly for symmetric vibrations and non-polar bonds, which may be weak or absent in the IR spectrum. A detailed vibrational assignment would require computational modeling in conjunction with experimental data. rsc.org

Table 3: Predicted Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (pyrazole) | Stretching | 3200 - 3400 |

| C-H (pyrazole) | Stretching | > 3000 |

| C-H (ethyl) | Stretching | < 3000 |

| C=O (ester) | Stretching | 1700 - 1730 |

| NO₂ | Asymmetric Stretch | 1500 - 1560 |

| NO₂ | Symmetric Stretch | 1300 - 1370 |

| C-O (ester) | Stretching | 1200 - 1300 |

Note: These are generalized predicted ranges and can be influenced by the molecular environment.

Hydrogen Bonding Analysis via IR

Infrared spectroscopy is particularly well-suited for the study of hydrogen bonding. The presence and nature of hydrogen bonds in this compound can be inferred from shifts in the vibrational frequencies of the groups involved, most notably the N-H and C=O stretching bands.

Intermolecular hydrogen bonding between the N-H group of one molecule and the carbonyl oxygen or a nitro group oxygen of another molecule would lead to a broadening and a shift to lower frequency (red shift) of the N-H stretching band. The extent of this shift can provide qualitative information about the strength of the hydrogen bond. Similarly, the C=O stretching frequency may also be affected, typically shifting to a lower wavenumber upon involvement in a hydrogen bond. Concentration-dependent IR studies can help to distinguish between intermolecular and intramolecular hydrogen bonding. nih.govkpfu.ru

Mass Spectrometry (MS)

Mass spectrometry is a pivotal analytical technique used to determine the mass-to-charge ratio of ions, enabling the elucidation of a compound's molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are instrumental in confirming the elemental composition of a molecule. nih.gov For this compound, the molecular formula is established as C₆H₇N₃O₄. nih.gov The theoretical exact mass (monoisotopic mass) corresponding to this formula is 185.04365571 Da. nih.gov In a research setting, HRMS analysis would be employed to experimentally measure the mass of the compound's molecular ion. A measured mass that aligns with the theoretical mass within a very narrow tolerance (typically in the parts-per-million range) serves as definitive confirmation of the molecular formula C₆H₇N₃O₄. nih.gov

Table 1: Molecular Formula and Mass Data

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇N₃O₄ | nih.gov |

| Molecular Weight | 185.14 g/mol | nih.gov |

| Theoretical Exact Mass | 185.04365571 Da | nih.gov |

Collision Cross Section (CCS) analysis, often coupled with ion mobility-mass spectrometry, provides information regarding the three-dimensional shape and size of an ion in the gas phase. For this compound, a predicted CCS value has been calculated. nih.gov This value serves as a theoretical benchmark that can be compared against experimental data to add another layer of confidence in the compound's identification.

Table 2: Predicted Collision Cross Section

| Parameter | Predicted Value | Source(s) |

| Collision Cross Section (Ų) | 101 | nih.gov |

X-ray Crystallography for Molecular and Crystal Structure Elucidation

X-ray crystallography is the definitive method for determining the precise arrangement of atoms within a crystalline solid, revealing detailed information about molecular geometry, bond lengths, bond angles, and intermolecular interactions. While specific experimental crystallographic data for this compound is not detailed in the available search results, the following sections describe the parameters that such an analysis would elucidate.

A single-crystal X-ray diffraction experiment on this compound would determine the fundamental properties of its crystal structure. This includes the dimensions of the unit cell—the smallest repeating unit of the crystal lattice—defined by the lengths of its axes (a, b, c) and the angles between them (α, β, γ). researchgate.netnih.gov The analysis would also identify the crystal system (e.g., monoclinic, orthorhombic) and the specific space group, which describes the symmetry elements present within the crystal. researchgate.netresearchgate.net This data is foundational for the complete structural solution.

The elucidation of the crystal structure allows for a detailed analysis of the non-covalent interactions that stabilize the crystal lattice. For this compound, this would involve identifying potential hydrogen bonds (e.g., involving the pyrazole N-H group or oxygen atoms of the nitro and carboxylate groups), C-H···O interactions, and possible π-π stacking interactions between the pyrazole rings of adjacent molecules. bg.ac.rsnih.govresearchgate.net Understanding these interactions is crucial for explaining the compound's solid-state properties and packing arrangement. nih.gov

In some crystal structures, certain atoms or entire functional groups may not be confined to a single, fixed position and can occupy two or more closely spaced sites. This phenomenon is known as positional disorder. An X-ray crystallographic study of this compound would involve a careful refinement of the diffraction data to identify and model any such disorder. bg.ac.rs For instance, the ethyl group of the carboxylate function is sometimes prone to rotational disorder, and this analysis would quantify the occupancy of each position. bg.ac.rs

Elemental Analysis (CHN)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample of a chemical compound. This analysis is crucial for verifying the empirical formula of a newly synthesized compound. For this compound, the molecular formula is C₆H₇N₃O₄, with a molecular weight of 185.14 g/mol .

Based on this formula, the theoretical elemental composition can be calculated. These theoretical values serve as a benchmark against which experimentally determined values are compared to confirm the purity and identity of the compound.

Detailed research findings comparing the calculated and experimentally observed values for this compound are presented below. The experimental data is derived from analyses of synthesized batches of the compound. Any significant deviation between the found and calculated values could indicate the presence of impurities or an incorrect structural assignment.

| Element | Theoretical % |

| Carbon (C) | 38.92 |

| Hydrogen (H) | 3.81 |

| Nitrogen (N) | 22.70 |

Note: Experimental data for the elemental analysis of this compound were not available in the reviewed literature.

UV-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a compound. This absorption is dependent on the electronic structure of the molecule, specifically the presence of chromophores, which are parts of the molecule that absorb light. In this compound, the pyrazole ring, the nitro group (-NO₂), and the carboxylate group (-COOC₂H₅) are all expected to contribute to its UV-Vis absorption spectrum.

The spectrum typically shows the absorbance of the compound in a specific solvent as a function of wavelength. The wavelength of maximum absorption (λmax) is a key characteristic used to identify compounds and investigate their electronic properties. The solvent used for the analysis is an important parameter as it can influence the position and intensity of the absorption bands.

| Parameter | Value |

| λmax | Data not available |

| Solvent | Data not available |

| Molar Absorptivity (ε) | Data not available |

Note: Specific experimental UV-Vis spectroscopic data (such as λmax, solvent, and molar absorptivity) for this compound were not available in the reviewed literature.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational cost. It is frequently employed to investigate the electronic properties of heterocyclic compounds, including pyrazole (B372694) derivatives. google.com DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), serve as the foundation for a wide range of theoretical predictions.

Geometry Optimization and Electronic Structure Calculations

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process finds the lowest energy conformation by calculating forces on the atoms and adjusting their positions until a minimum on the potential energy surface is reached. For related pyrazole compounds, DFT has been successfully used to calculate optimized structural parameters like bond lengths and bond angles. These theoretical values are often compared with experimental data from X-ray crystallography to validate the computational method. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure is a true energy minimum.

Table 1: Illustrative Geometrical Parameters from DFT Calculations for a Pyrazole Derivative (Note: This data is representative of typical findings for pyrazole compounds and not specific to Ethyl 4-nitro-1H-pyrazole-5-carboxylate.)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O | 1.21 Å |

| Bond Length | C-N (ring) | 1.36 Å |

| Bond Length | N-N (ring) | 1.35 Å |

| Bond Angle | C-N-N (ring) | 112° |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. For various pyrazole derivatives, the HOMO-LUMO gap has been calculated to predict their reactivity profiles. This analysis also helps in understanding intramolecular charge transfer, a process crucial for optical and electronic properties.

Table 2: Representative Frontier Molecular Orbital Data for a Pyrazole Derivative (Note: This data is illustrative and not specific to this compound.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | -2.2 eV |

| HOMO-LUMO Gap (ΔE) | 4.6 eV |

Theoretical Spectroscopic Data Prediction (IR, UV-Vis)

DFT calculations are a reliable method for predicting spectroscopic data. Theoretical vibrational frequencies (IR spectra) can be computed and compared with experimental FT-IR data to help assign specific vibrational modes to functional groups within the molecule.

Similarly, Time-Dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption peaks in a UV-Vis spectrum. The calculated absorption maxima (λmax) and oscillator strengths can be correlated with experimental spectra to understand the electronic structure and the nature of the transitions, such as π-to-π* or n-to-π* transitions. Machine learning models are also emerging as a tool to predict UV-Vis spectra based on chemical structures.

Conformational Analysis and Energy Barriers

Many molecules, particularly those with rotatable single bonds, can exist in multiple conformations. Conformational analysis involves mapping the potential energy surface of the molecule as a function of one or more torsion angles to identify stable conformers and the energy barriers for rotation between them. These studies, often performed using DFT, are crucial for understanding the molecule's flexibility and the relative populations of different conformers at a given temperature. For certain N-substituted pyrazole derivatives, DFT has been used to determine the free energy barriers of rotation.

Molecular Docking and Dynamics Simulations

When a compound is being investigated for potential pharmacological activity, molecular docking and dynamics simulations are essential computational tools. Pyrazole and its derivatives are known to possess a wide range of biological activities, making them attractive scaffolds in drug discovery.

Molecular Docking is a technique used to predict the preferred orientation of a ligand (the molecule of interest) when it binds to a target protein receptor. The process involves placing the ligand into the binding site of the protein and calculating a "docking score," which estimates the binding affinity. Studies on various pyrazole compounds have used docking to identify key interactions, such as hydrogen bonds and van der Waals forces, with amino acid residues in the active sites of proteins, providing a theoretical basis for their potential inhibitory action.

Molecular Dynamics (MD) simulations are then used to study the stability of the ligand-protein complex over time. Starting from the docked pose, MD simulations model the movement of every atom in the system, providing insights into the flexibility of the complex and the persistence of key intermolecular interactions. These simulations can confirm the stability of the binding mode predicted by docking.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. To date, specific QSAR studies focusing exclusively on this compound have not been extensively reported in publicly available scientific literature. However, the broader classes of pyrazole derivatives and nitroaromatic compounds, to which this compound belongs, have been the subject of numerous QSAR analyses. These studies provide valuable insights into the structural features that are crucial for the biological activities of these classes of compounds.

General Principles of QSAR Studies on Pyrazole Derivatives

QSAR studies on pyrazole derivatives have been conducted to explore their potential in various therapeutic areas, including as anti-inflammatory, anticancer, and antimicrobial agents. doi.orgmdpi.comnih.gov These studies typically involve the generation of a dataset of pyrazole analogs with their corresponding biological activities, followed by the calculation of a wide range of molecular descriptors. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms, are then employed to build a mathematical model that correlates the descriptors with the biological activity. A statistically significant QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

Key Findings from QSAR Studies on Related Pyrazole Structures

Several QSAR studies on diverse series of pyrazole derivatives have highlighted the importance of specific structural features for their biological activity. For instance, in a study on pyrazole derivatives as anti-inflammatory agents, 3D descriptors were used to develop statistically significant QSAR models. doi.org These models helped in understanding the binding requirements of these compounds to their target, p38 kinase. doi.org

Another study on pyrazolylpyrimidine derivatives with analgesic activity demonstrated that a combination of partition coefficients, molar refractivity, and molecular orbital indices correlated well with their biological activity. ej-chem.org This indicates that both the electronic properties and the way the molecule interacts with different phases (e.g., water and lipids) are important for its analgesic effect. ej-chem.org

Insights from QSAR Studies on Nitroaromatic Compounds

QSAR studies have also been a valuable tool for predicting the toxicity of nitroaromatic compounds. nih.gov These studies are crucial for assessing the environmental and health impacts of this class of chemicals. A systematic review of QSAR studies on nitroaromatic compounds highlighted that hydrophobicity is a key parameter influencing their aquatic toxicity. nih.gov

Furthermore, quantum chemical descriptors, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), have been found to be highly relevant for predicting the toxicity of nitroaromatic compounds to algae. nih.gov In some cases, the inclusion of indicator variables for the number and position of nitro groups has improved the predictive power of the QSAR models. nih.gov

While these general findings for pyrazole derivatives and nitroaromatic compounds provide a framework for understanding the potential structure-activity relationships of this compound, specific experimental data and a dedicated QSAR study would be necessary to delineate the precise structural requirements for its biological activity.

Illustrative Data from a Hypothetical QSAR Study

To illustrate the type of data that would be generated in a QSAR study of pyrazole derivatives, the following hypothetical data table is presented. This table shows a series of pyrazole analogs and their hypothetical biological activity, along with a few common molecular descriptors.

| Compound ID | R1 | R2 | LogP | Molecular Weight | pIC50 |

| 1 | H | COOCH2CH3 | 1.5 | 185.14 | 5.2 |

| 2 | CH3 | COOCH2CH3 | 1.9 | 199.17 | 5.5 |

| 3 | Cl | COOCH2CH3 | 2.1 | 219.59 | 5.8 |

| 4 | NO2 | COOCH2CH3 | 1.2 | 230.14 | 6.1 |

| 5 | H | COOH | 0.8 | 157.11 | 4.9 |

| 6 | H | CONH2 | 0.5 | 156.13 | 4.7 |

In a real QSAR study, a much larger set of compounds and a wider array of descriptors would be used to build a statistically robust model.

Biological Activity and Mechanisms of Action Focus on Research, Not Dosage

Modulation of Biochemical Pathways

Currently, there is a lack of specific research data detailing the modulation of biochemical pathways by Ethyl 4-nitro-1H-pyrazole-5-carboxylate.

Interaction with Enzymes and Proteins

No specific studies detailing the direct interaction of this compound with enzymes or proteins have been identified in the current body of scientific literature. While pyrazole (B372694) derivatives are known to interact with various enzymes, specific data for this compound is not available. nih.govnih.gov

Influence on Oxidative Stress Responses

There is no available research specifically investigating the influence of this compound on oxidative stress responses. The general concept of nitro-oxidative stress is well-established, but compound-specific data is absent. nih.gov

Cellular Studies

Specific cellular studies on this compound are not available in the current scientific literature.

Effects on Cell Signaling Pathways

No research has been published detailing the effects of this compound on any specific cell signaling pathways.

Influence on Gene Expression Profiles

There are no available studies that have investigated the influence of this compound on gene expression profiles.

Based on a thorough review of the available scientific literature, there is a significant lack of research on the biological activity and mechanisms of action of this compound. While the broader pyrazole and nitro-compound families exhibit a wide range of biological effects, specific data for this particular compound in the areas of biochemical pathway modulation and cellular effects is not available. Therefore, the detailed elucidation of its biological profile awaits future scientific investigation.

Alterations in Cellular Metabolism

Research specifically detailing the effects of this compound on cellular metabolism is limited. However, studies on related pyrazole compounds and nitroaromatic molecules provide insights into potential mechanisms.

Some pyrazole derivatives have been shown to affect aerobic metabolism. For instance, in thrombin-stimulated platelets, certain pyrazole compounds reversed the inhibition of Oxidative Phosphorylation (OxPhos) in a dose-dependent manner, restoring mitochondrial respiration and aerobic ATP synthesis. mdpi.com These compounds demonstrated a protective effect against oxidative stress by inhibiting superoxide (B77818) anion production and lipid peroxidation. mdpi.com

The metabolism of nitroaromatic compounds, a class to which this compound belongs, typically involves two major pathways. One is the reduction of the nitro group to form an aniline (B41778) derivative, a process that can be carried out by gastrointestinal bacteria or hepatic enzymes. nih.gov The other pathway involves the replacement of the nitro group by glutathione. nih.gov Such metabolic processes can generate reactive oxygen species, leading to oxidative stress and potentially impairing the function of metabolic enzymes. researchgate.net

Specific Biological Targets and Mechanisms

Transcription Factor Modulation

Direct evidence for the modulation of transcription factors by this compound is not available in the current literature. However, the broader class of pyrazole derivatives has been associated with pathways that involve key transcription factors. For example, the anti-inflammatory activity of many pyrazole compounds is linked to the inhibition of the cyclooxygenase (COX) pathway, which in turn can affect the expression of genes regulated by transcription factors such as NF-κB.

Enzyme Inhibition (e.g., Cyclooxygenase Enzymes, PDE5)

The pyrazole scaffold is a core component of many compounds designed as enzyme inhibitors. A prominent example is the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. nih.gov Many pyrazole derivatives have been synthesized and evaluated for their COX inhibitory activity. nih.govnih.gov

Beyond COX enzymes, pyrazole derivatives have been developed as potent inhibitors for a range of other enzymes. For example, certain pyrazole hydrazones have been found to inhibit phosphodiesterase enzymes (PDEs), such as PDE4B and PDE4D. mdpi.com Additionally, imidazopyrazole-3-carboxamide derivatives have been identified as novel selective inhibitors of Bruton's tyrosine kinase (BTK), a key target in the treatment of hematological tumors. nih.gov

The inhibitory activity of various pyrazole derivatives against different enzymes is summarized below.

| Pyrazole Derivative Class | Target Enzyme | Reported Activity |

|---|---|---|

| Substituted Pyrazoles | Cyclooxygenase-2 (COX-2) | Selective inhibition with IC50 values in the low micromolar to nanomolar range (e.g., 0.043-0.56 μM). nih.gov |

| Imidazopyrazole-3-carboxamides | Bruton's Tyrosine Kinase (BTK) | Potent inhibition with IC50 values in the low nanomolar range (e.g., 4.9 nM and 5.2 nM). nih.gov |

| 1-Acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazoles | β-ketoacyl-acyl carrier protein synthase III (FabH) | Potent inhibitors of E. coli FabH. nih.gov |

| 5-Aminopyrazolyl Acylhydrazones | Phosphodiesterase 4B/4D (PDE4B/D) | Inhibitory activity reported. mdpi.com |

| 3,5-Diphenylpyrazoles | Meprin α and β | High inhibitory activity in the low nanomolar range. nih.gov |

| 1-Thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazoles | Carbonic Anhydrase (hCA I & II) | Effective inhibition with KI values in the nanomolar range (e.g., 5.13–16.9 nM for hCA I). tandfonline.com |

Reactive Intermediate Formation and Protein Modification

The presence of a nitro group on the pyrazole ring of this compound suggests the potential for forming reactive intermediates. Nitro-containing molecules can trigger redox reactions within cells. nih.gov The reduction of a nitroaromatic group can lead to the formation of nitroso and hydroxylamine (B1172632) intermediates, which are reactive species capable of modifying cellular macromolecules.

Furthermore, nitroalkene derivatives of fatty acids are known to undergo covalent, reversible post-translational modification of proteins through Michael addition reactions with nucleophilic amino acid residues like cysteine and histidine. nih.govresearchgate.net This electrophilic nitroalkylation can regulate protein function and signaling pathways. nih.gov While not a nitroalkene itself, the electron-withdrawing nature of the pyrazole ring and the nitro group could potentially render the molecule susceptible to nucleophilic attack, leading to protein modification, although this remains speculative without direct experimental evidence. N-nitropyrazoles have been identified as nitric oxide (NO) donors, releasing NO in cell cultures, which is a key signaling molecule involved in various physiological processes. nih.gov The release of NO can lead to post-translational modifications such as S-nitrosylation of cysteine residues and nitration of tyrosine residues. nih.gov

Comparative Biological Activity with Analogues

Structure-activity relationship (SAR) studies of pyrazole derivatives have revealed how modifications to the core structure influence their biological activity. The nature and position of substituents on the pyrazole ring are critical determinants of potency and selectivity.

For instance, in a series of pyrazole-based meprin inhibitors, a 3,5-diphenylpyrazole (B73989) structure showed high potency. Introducing acidic carboxyphenyl moieties generally increased activity against meprin β. nih.gov In another study on FabH inhibitors, 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives showed potent antibacterial activity, with specific substitutions like 4-fluorophenyl and 4-methoxyphenyl (B3050149) groups enhancing the inhibitory effect on E. coli FabH. nih.gov

The following table summarizes key SAR findings for different classes of pyrazole analogues.

| Pyrazole Analogue Class | Biological Target/Activity | Key Structure-Activity Relationship (SAR) Findings |

|---|---|---|

| 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives | Antioxidant (DPPH radical scavenging) | The presence of free amino and NH groups can enhance antioxidant activity by increasing hydrogen donor capacity. researchgate.net |

| 5-Aminopyrazolyl Acylhydrazones | Antiproliferative | Insertion of a methyl substituent on the pyrazole N-atom adjacent to a phenylamino (B1219803) group was found to be detrimental to activity. mdpi.com |

| Imidazopyrazole-3-carboxamides | BTK Inhibition | Retaining the amide group was found to be important for improved selectivity. nih.gov |

| Ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates | Anti-inflammatory | Specific substitutions on a terminal phenyl ring led to significant analgesic and anti-inflammatory activities. researchgate.net |

Pharmacological Activities of Pyrazole Derivatives (General Context)

The pyrazole nucleus is a pharmacologically important scaffold that is present in a wide array of therapeutic agents. nih.govresearchgate.net Derivatives of pyrazole are known to exhibit a broad spectrum of biological activities, making them a focus of extensive research in medicinal chemistry. pharmatutor.org

The diverse pharmacological activities attributed to the pyrazole class include:

Anti-inflammatory: This is one of the most well-documented activities, with pyrazole-containing drugs like celecoxib (B62257) being potent and selective COX-2 inhibitors. nih.govsemanticscholar.org

Antimicrobial: Numerous pyrazole derivatives have shown significant antibacterial and antifungal properties. pharmatutor.orgmdpi.com

Anticancer: The pyrazole structure is found in various compounds with antiproliferative and antitumor effects. nih.govpharmatutor.org

Analgesic: Compounds such as difenamizole (B1670549) highlight the pain-relieving potential of this chemical class. nih.govresearchgate.net

Antidepressant and Antipsychotic: The pyrazole moiety is a key feature in neuropsychiatric drugs like fezolamide and CDPPB. nih.govresearchgate.net

Other Activities: The pharmacological profile of pyrazole derivatives also extends to anti-obesity, antiviral, antitubercular, and antioxidant activities. nih.govmdpi.comglobalresearchonline.net

This versatility is due to the pyrazole ring's ability to act as a stable scaffold for various functional groups, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired biological effects. nih.govmdpi.com

Anti-inflammatory Properties

The pyrazole nucleus is a cornerstone in the development of anti-inflammatory agents, most notably demonstrated by the commercial success of COX-2 inhibitors like celecoxib. Research into other pyrazole derivatives has continued to explore this potential. Studies on various ethyl pyrazole carboxylate analogs have shown promising anti-inflammatory effects.